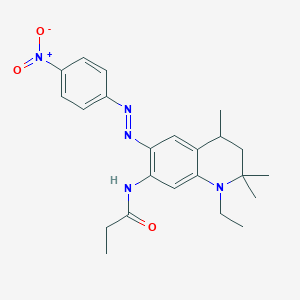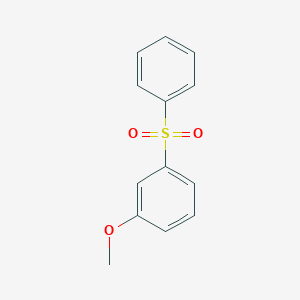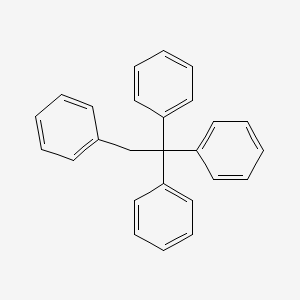
1,1,1,2-Tetraphenylethane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,1,2-Tetraphenylethane: is an organic compound with the molecular formula C26H22 . It is characterized by the presence of four phenyl groups attached to an ethane backbone. This compound is known for its stability and unique structural properties, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions: 1,1,1,2-Tetraphenylethane can be synthesized through the reaction of benzophenone with phenylmagnesium bromide (Grignard reagent) followed by reduction. The reaction typically involves the following steps:
Formation of the Grignard Reagent: Phenylmagnesium bromide is prepared by reacting bromobenzene with magnesium in anhydrous ether.
Reaction with Benzophenone: The Grignard reagent is then reacted with benzophenone to form an intermediate.
Reduction: The intermediate is reduced to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity.
化学反応の分析
Types of Reactions: 1,1,1,2-Tetraphenylethane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can lead to the formation of hydrocarbons.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products:
Oxidation: Formation of benzophenone derivatives.
Reduction: Formation of tetraphenylethane derivatives.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
1,1,1,2-Tetraphenylethane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and polymers.
Biology: Its derivatives are studied for potential biological activities.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1,1,1,2-Tetraphenylethane involves its interaction with molecular targets through its phenyl groups. These interactions can lead to various chemical transformations, depending on the reaction conditions and reagents used. The pathways involved include:
Electrophilic Aromatic Substitution: The phenyl groups can undergo substitution reactions, leading to the formation of new compounds.
Redox Reactions: The compound can participate in oxidation-reduction reactions, altering its chemical structure.
類似化合物との比較
1,1,2,2-Tetraphenylethane: Similar in structure but differs in the position of phenyl groups.
Tetraphenylethylene: Contains a double bond between the central carbon atoms.
Tetraphenylmethane: Contains four phenyl groups attached to a single carbon atom.
Uniqueness: 1,1,1,2-Tetraphenylethane is unique due to its specific arrangement of phenyl groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications.
特性
CAS番号 |
2294-94-2 |
|---|---|
分子式 |
C26H22 |
分子量 |
334.5 g/mol |
IUPAC名 |
1,1,2-triphenylethylbenzene |
InChI |
InChI=1S/C26H22/c1-5-13-22(14-6-1)21-26(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25/h1-20H,21H2 |
InChIキー |
KGSFMPRFQVLGTJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


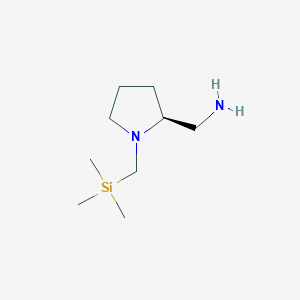

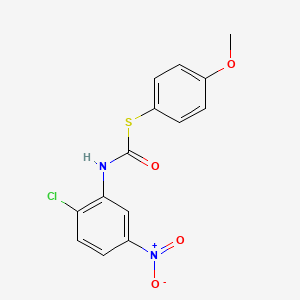

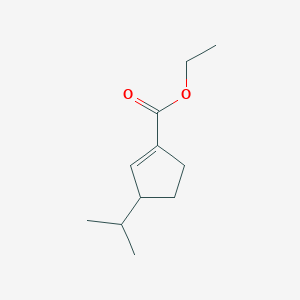
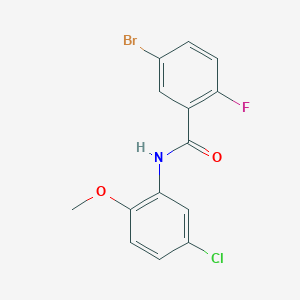
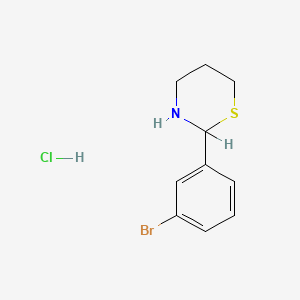
![(2R)-13,13,14,14,15,15,16,16,16-nonadeuterio-2-hydroxy-N-[(2S,3S,4R)-1,3,4-trihydroxyoctadecan-2-yl]hexadecanamide](/img/structure/B11945089.png)
